4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
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Description
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one, also known as BIBP-3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthetic Chemistry Applications
A significant amount of research has been dedicated to the synthesis of novel heterocyclic compounds utilizing 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one or related structures as key intermediates. For instance, novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives were synthesized via 1,3-dipolar cycloaddition reactions, showcasing the compound's versatility as a precursor for complex molecular scaffolds with potential biological activities (Poomathi et al., 2015). Furthermore, the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines from similar compounds highlights their role in generating diverse heterocyclic frameworks (Katritzky et al., 2000).
Material Science Applications
Compounds derived from this compound have been explored for their potential in material science, particularly in the development of new polymeric materials. For instance, the synthesis of polyimides from unsymmetrical diamine containing triaryl imidazole pendent groups demonstrates the incorporation of these structures into high-performance polymers, resulting in materials with excellent thermal stability and solubility (Ghaemy & Alizadeh, 2009).
properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-30-21-11-7-10-20(15-21)27-17-19(14-24(27)29)25-26-22-12-5-6-13-23(22)28(25)16-18-8-3-2-4-9-18/h2-13,15,19H,14,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAYIYDMHUEUFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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